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Compound of Interest

Compound Name: N-Methylphenylalanine

Cat. No.: B555344

This guide provides a comprehensive overview of the key spectroscopic properties of N-
Methylphenylalanine (N-Me-Phe), a crucial derivative of the essential amino acid
phenylalanine. N-methylation is a common strategy in medicinal chemistry to enhance the
pharmacokinetic properties of peptides, making a thorough understanding of the spectroscopic
characteristics of N-methylated amino acids vital for researchers, scientists, and drug
development professionals. This document outlines the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for N-Methylphenylalanine and its
derivatives, details the experimental protocols for acquiring this data, and presents logical
workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for N-Methylphenylalanine and
its closely related derivatives. The data is presented in tabular format for clarity and ease of
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Methylphenylalanine.
The *H and 3C NMR spectra provide detailed information about the chemical environment of
each proton and carbon atom in the molecule.

IH NMR Data
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The proton NMR spectrum of N-Methylphenylalanine is characterized by signals from the
aromatic phenyl group, the aliphatic backbone, and the N-methyl group. The following table
presents experimental data for a close derivative, N-Methyl-L-phenylalanine methyl ester.

_ Chemical Shift o Coupling
Assignment Multiplicity Notes
(®) ppm Constant (J) Hz
) 5 protons of the
Ar-H 7.30-7.15 multiplet - )
phenyl ring[1]
) Methyl ester
OCHs 3.67 singlet -
group protons[1]
Alpha-proton
) adjacent to the
o-CH 3.47 triplet 6.8 )
nitrogen and
carbonyl group[1]
Beta-protons of
3-CH:z 2.97 doublet 6.8 the benzyl
group[1]
N-methyl grou
N-CHs 2.37 singlet - Y group
protons[1]
NH 1.82 singlet - Amine proton[1]

Table 1: *H NMR spectral data for N-Methyl-L-phenylalanine methyl ester in CDCIs at 200 MHz.
[1]

13C NMR Data

Experimental 33C NMR data for free N-Methylphenylalanine is not readily available in the
searched literature. However, data for L-Phenylalanine methyl ester hydrochloride provides a
useful reference for the expected chemical shifts. The key differences in the spectrum of N-
Methylphenylalanine would be the presence of a signal for the N-methyl carbon and a
downfield shift of the a-carbon due to the electronic effect of the methyl group.
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Chemical Shift (d)
ppm (L-

Expected Shift for N-

Assignment _ _ Notes
Phenylalanine Methylphenylalanine
methyl ester HCI)
Carbonyl carbon of
C=0 169.34 ~170-175 the carboxylic
acid/ester[2]
Quaternary carbon of
the phenyl rin
C-ipso 134.69 ~135 prenyiiing
attached to the (-
carbon[2]
C-ortho/meta 129.38, 128.57 ~128-130 Aromatic carbons|[2]
C-para 127.24 ~127 Aromatic carbon[2]
Alpha-carbon
o-CH 53.22 ~55-60 attached to the
nitrogen
Methyl ester carbon
OCHs 52.53 ) )
(absent in free acid)[2]
Beta-carbon of the
B-CH: 35.83 ~36-40
benzyl group[2]
N-methyl carbon
N-CHs ~30-35

(characteristic signal)

Table 2: 13C NMR spectral data for L-Phenylalanine methyl ester hydrochloride in DMSO-de at

101 MHz and expected shifts for N-Methylphenylalanine.[2]

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylphenylalanine provides information about its functional groups.

The table below lists the characteristic vibrational frequencies for N-Methyl-L-phenylalanine

methyl ester.

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://www.benchchem.com/product/b555344?utm_src=pdf-body
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://www.benchchem.com/product/b555344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode Functional Group

3336 N-H stretch Secondary amine[1]

2950, 2798 C-H stretch (aliphatic) CHs, CHz, CHI[1]

1735 C=0 stretch Ester carbonyl[1]

1495, 1454 C=C stretch Aromatic ring[1]

1199, 1172 C-O stretch Ester[1]

700 C-H bend (out-of-plane) Monosubstituted benzene[1]

Table 3: FT-IR spectral data for N-Methyl-L-phenylalanine methyl ester (Neat).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-

Methylphenylalanine, confirming its elemental composition.

Relative Intensity

m/z Assignment Notes
(%)

Protonated molecular
ion of N-

180.1018 16.61 [M+H]*+ Methylphenylalanine
(Exact Mass:
179.0946)[3]
Loss of formic acid

134.0965 100 [M+H - HCOOH]* from the protonated
molecule[3]

131.0493 2.30 Fragment ion

107.0494 1.29 Fragment ion

103.0547 1.03 Fragment ion
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Table 4: LC-MS data for N-Methylphenylalanine, showing the protonated molecule and major
fragment ions.[3]

Experimental Protocols

The following sections detail generalized protocols for the acquisition of NMR, IR, and MS
spectra of N-Methylphenylalanine.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution *H and 3C NMR spectra of N-Methylphenylalanine.
Methodology:

e Sample Preparation:

[e]

Weigh approximately 5-10 mg of N-Methylphenylalanine.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
(D20), Chloroform-d (CDCls), or Dimethyl Sulfoxide-de (DMSO-de)) in a standard 5 mm
NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-
(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), for chemical shift referencing if
required by the instrument's lock system.

¢ Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe is recommended.

o Data Acquisition:
o H NMR:

» Tune and match the probe for the *H frequency.
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» Lock the spectrometer to the deuterium signal of the solvent.
= Shim the magnetic field to achieve optimal resolution.

= Acquire the H spectrum using a standard pulse sequence (e.g., zg30). Key parameters
include a spectral width of ~12-16 ppm, a sufficient number of scans for good signal-to-
noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

o 13C NMR:

= Tune and match the probe for the 13C frequency.

= Acquire the 13C spectrum with proton decoupling (e.g., zgpg30). Key parameters include
a spectral width of ~200-220 ppm, a larger number of scans due to the lower natural
abundance of 13C (typically 1024 or more), and a relaxation delay of 2-5 seconds.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

o

[¢]

Reference the chemical shifts to the internal standard or the residual solvent peak.

o

Integrate the peaks in the *H spectrum and pick peaks in both *H and 13C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the FT-IR spectrum of N-Methylphenylalanine to identify its functional
groups.

Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent such
as isopropanol and allow it to dry completely.
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o Place a small amount of solid N-Methylphenylalanine powder directly onto the ATR
crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

e Instrumentation:
o A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove contributions from the atmosphere (CO2 and H20) and the
instrument.

o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Perform a baseline correction if necessary.

o Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of N-
Methylphenylalanine using LC-MS.

Methodology:

e Sample Preparation:
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o Prepare a dilute solution of N-Methylphenylalanine (e.g., 1-10 pg/mL) in a suitable
solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with
0.1% formic acid).

e Instrumentation:

o A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer
(e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) with an Electrospray
lonization (ESI) source.

» Data Acquisition:
o LC Method:
» Use a suitable reverse-phase column (e.g., C18).

» Develop a gradient elution method using mobile phases such as water with 0.1% formic
acid (A) and acetonitrile with 0.1% formic acid (B).

o MS Method:
» Operate the ESI source in positive ion mode to generate [M+H]* ions.

» Acquire full scan MS data over a mass range that includes the expected m/z of the
protonated molecule (e.g., m/z 50-500).

» For structural information, perform tandem MS (MS/MS) experiments. This can be done
via data-dependent acquisition, where the most intense ions in the MS1 scan are
automatically selected for fragmentation (e.g., using Collision-Induced Dissociation -
CID).

» Data Processing:
o Process the raw data using the instrument's software.

o Extract the mass spectrum for the chromatographic peak corresponding to N-
Methylphenylalanine.
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o Determine the accurate mass of the molecular ion and compare it with the theoretical

mass to confirm the elemental composition.

o Analyze the MS/MS spectrum to identify characteristic fragment ions and elucidate the

fragmentation pathways.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of N-

Methylphenylalanine.
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Sample Preparation

N-Methylphenylalanine Sample
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Deuterated Solvent ATR Crystal LC-MS Solvent

Data Acquisition

NMR Spectrometer FT-IR Spectrometer LC-MS System
(*H & 3C) (ATR) (ESI-QTOF/Orbitrap)

Data Proc¢essing

FT, Phasing, Background Subtraction, Peak Extraction,
Baseline Correction Baseline Correction Mass Calibration

Data Analysis|& Interpretation

Assign Chemical Shifts, Identify Functional Confirm Molecular Weight,
Determine Structure Groups Analyze Fragmentation

Comprehensive
Spectroscopic Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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